Radiation Dose Reduction in PMMA Resist Formulations Compared to Unmodified Positive-Tone PMMA
Bis(4-azidophenyl) sulfone (4,4′-diazidodiphenyl sulfone) when incorporated into PMMA at 20–25 wt% reverses the resist tone from positive to negative and reduces the required radiation dose by a factor of 30 compared to unmodified positive-tone PMMA [1]. Unmodified PMMA typically requires doses of approximately 600–900 mJ/cm² for positive-tone patterning; the azide-sensitized formulation achieves negative-tone patterning at 20–30 mJ/cm² deep-UV dose [2]. This represents a dose reduction of approximately 30×.
| Evidence Dimension | Radiation dose required for pattern formation |
|---|---|
| Target Compound Data | 20–30 mJ/cm² (4,4′-diazidodiphenyl sulfone + PMMA at 20–25 wt%) |
| Comparator Or Baseline | ~600–900 mJ/cm² (unmodified PMMA, positive-tone) |
| Quantified Difference | 30× lower dose for negative-tone patterning |
| Conditions | Deep-UV irradiation (Xe–Hg or Hg lamp); 1-μm lines and spaces; post-annealing at 100°C for 0.5 h further improves sensitivity |
Why This Matters
This dose reduction directly translates to higher throughput in UV lithography processes and lower energy consumption per wafer, providing a quantifiable procurement advantage over alternative sensitizers that lack comparable efficiency.
- [1] Han, C. C., & Corelli, J. C. Azide–poly(methylmethacrylate) photoresist for ultraviolet lithography. Journal of Vacuum Science & Technology B: Microelectronics Processing and Phenomena, 1988, 6(1), 219-223. View Source
- [2] NSTL Archive. Azide–poly(methylmethacrylate) photoresist for ultraviolet lithography (record for Han & Corelli, 1988). View Source
